3-[(2H-1,3-benzodioxol-5-yl)methoxy]-1-methyl-1H-pyrazol-4-amine
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Overview
Description
3-[(2H-1,3-benzodioxol-5-yl)methoxy]-1-methyl-1H-pyrazol-4-amine is a synthetic organic compound that features a benzodioxole moiety linked to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)methoxy]-1-methyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through a series of reactions starting from catechol and formaldehyde, followed by cyclization.
Attachment of the Pyrazole Ring: The benzodioxole intermediate is then reacted with appropriate pyrazole precursors under conditions that facilitate the formation of the desired pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2H-1,3-benzodioxol-5-yl)methoxy]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[(2H-1,3-benzodioxol-5-yl)methoxy]-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a tool for studying biochemical pathways and mechanisms of action in various biological systems.
Mechanism of Action
The mechanism of action of 3-[(2H-1,3-benzodioxol-5-yl)methoxy]-1-methyl-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets, while the pyrazole ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to biological effects such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown anticancer activity.
Benzodioxole derivatives as COX inhibitors: These compounds are structurally similar and have been studied for their anti-inflammatory properties.
Uniqueness
3-[(2H-1,3-benzodioxol-5-yl)methoxy]-1-methyl-1H-pyrazol-4-amine is unique due to its specific combination of the benzodioxole and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethoxy)-1-methylpyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-15-5-9(13)12(14-15)16-6-8-2-3-10-11(4-8)18-7-17-10/h2-5H,6-7,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBNBWNVJVERKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OCC2=CC3=C(C=C2)OCO3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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